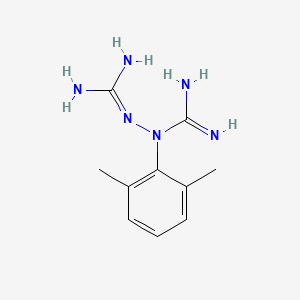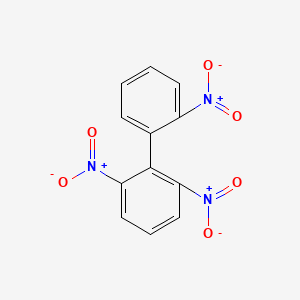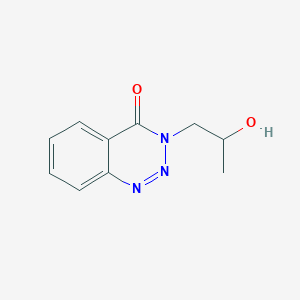
Chromium--thulium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium–thulium (1/1) is a compound formed by the combination of chromium and thulium in a 1:1 ratio. Chromium is a transition metal known for its high corrosion resistance and hardness, while thulium is a rare earth element belonging to the lanthanide series. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of chromium–thulium (1/1) can be achieved through various synthetic routes. One common method involves the reduction of chromium and thulium oxides using a reducing agent such as calcium or lanthanum. The reaction is typically carried out at high temperatures in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of chromium–thulium (1/1) often involves the use of advanced techniques such as metallothermic reduction. This process involves the reduction of chromium and thulium oxides using a metal reductant, followed by purification and alloying to achieve the desired composition.
Análisis De Reacciones Químicas
Types of Reactions
Chromium–thulium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can react with halogens to form halides, and with acids to produce corresponding salts.
Common Reagents and Conditions
Oxidation: Chromium–thulium (1/1) can be oxidized using oxidizing agents such as nitric acid or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions can occur with halogens, resulting in the formation of chromium and thulium halides.
Major Products Formed
Oxidation: Chromium and thulium oxides.
Reduction: Chromium and thulium metals.
Substitution: Chromium and thulium halides.
Aplicaciones Científicas De Investigación
Chromium–thulium (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Employed in the development of advanced imaging techniques and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Utilized in the production of medical lasers and other therapeutic devices.
Industry: Applied in the manufacturing of high-performance alloys and materials with enhanced mechanical properties.
Mecanismo De Acción
The mechanism of action of chromium–thulium (1/1) involves its interaction with various molecular targets and pathways. The compound can act as a catalyst by facilitating electron transfer reactions, thereby accelerating chemical processes. In biological systems, chromium–thulium (1/1) can interact with cellular components, leading to changes in cellular functions and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Chromium–holmium (1/1): Similar to chromium–thulium (1/1), this compound also exhibits unique electronic and catalytic properties.
Chromium–erbium (1/1): Known for its applications in laser technology and advanced materials.
Chromium–ytterbium (1/1): Used in various industrial applications due to its high thermal stability and mechanical strength.
Uniqueness
Chromium–thulium (1/1) stands out due to its specific combination of properties, such as high corrosion resistance, unique electronic characteristics, and its ability to act as a catalyst in various chemical reactions. These features make it particularly valuable in scientific research and industrial applications.
Propiedades
Número CAS |
65506-92-5 |
|---|---|
Fórmula molecular |
CrTm |
Peso molecular |
220.930 g/mol |
Nombre IUPAC |
chromium;thulium |
InChI |
InChI=1S/Cr.Tm |
Clave InChI |
JMNMPGMCSVENCD-UHFFFAOYSA-N |
SMILES canónico |
[Cr].[Tm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


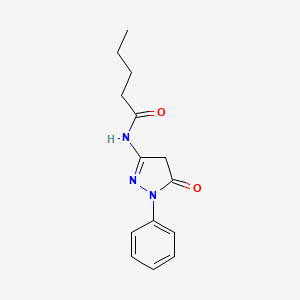
![N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14471610.png)
![N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine](/img/structure/B14471611.png)
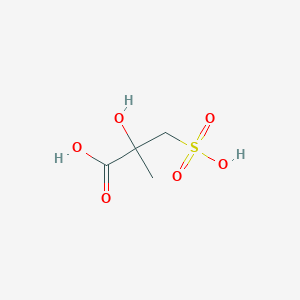
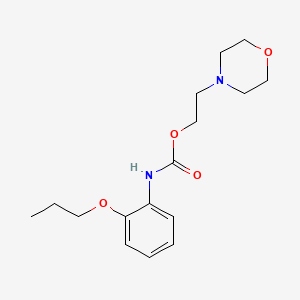
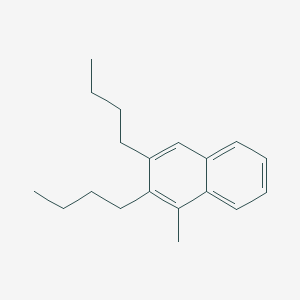
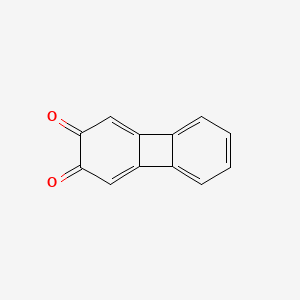
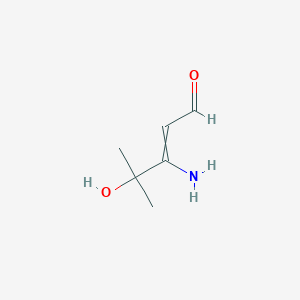
![Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane](/img/structure/B14471648.png)
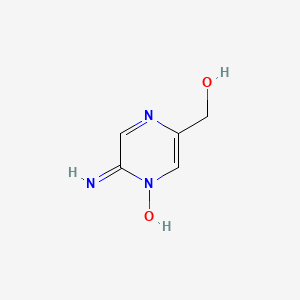
![7-Formylcyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14471667.png)
